Plipastatin B 1

Description

Contextualization of Lipopeptide Secondary Metabolites in Academic Research

Lipopeptide secondary metabolites represent a significant area of academic and scientific inquiry due to their diverse biological activities and potential applications. mdpi.comacs.org These compounds are produced by a variety of microorganisms, most notably bacteria from the genus Bacillus. mdpi.commdpi.comfrontiersin.org Structurally, lipopeptides are amphiphilic molecules, characterized by a hydrophobic fatty acid tail linked to a hydrophilic peptide moiety, which is often cyclic. mdpi.commdpi.comnih.gov This unique amphiphilic nature is fundamental to their biological functions, including their ability to interact with and disrupt cell membranes. frontiersin.orguliege.be

In the context of academic research, lipopeptides are broadly classified into three main families: surfactins, iturins, and fengycins. mdpi.commdpi.comacs.org While each family possesses distinct structural features and biological activities, there is considerable interest in their collective potential. acs.org The surfactin (B1297464) family is known for its powerful surfactant properties, while the iturin family exhibits strong antifungal activity. mdpi.comacs.orgplos.org The fengycin (B216660) family, which includes plipastatins, is particularly noted for its potent inhibitory effects against filamentous fungi. acs.orgplos.orgfrontiersin.org The multifaceted roles of these compounds, from direct antimicrobial action to inducing systemic resistance in plants, make them compelling subjects for research in fields ranging from agriculture to biotechnology. mdpi.comuliege.bebiorxiv.org

Phylogenetic and Structural Classification of Plipastatin (B1233955) B1

Plipastatin B1 is a specific lipopeptide that belongs to the broader fengycin family. nih.govfrontiersin.org It is produced by various Bacillus species, including B. subtilis and B. cereus, through a multi-enzyme system known as a non-ribosomal peptide synthetase (NRPS). nih.govnih.govresearchgate.net The biosynthesis is governed by a specific gene cluster, the pps operon, which consists of five synthetase genes (ppsA-E). nih.govresearchgate.netresearchgate.net

Plipastatins and fengycins are considered to be part of the same lipopeptide family due to their closely related structures. researchgate.netasm.org In fact, some research considers the terms fengycin and plipastatin to be synonymous for what are essentially identical compounds, which may display slight structural variations under different conditions. plos.orgnih.govmdpi.com Both are cyclic lipodecapeptides, meaning they consist of a peptide ring of ten amino acids, which is attached to a β-hydroxy fatty acid chain. nih.govasm.orgmdpi.com An internal lactone ring is formed by an ester linkage between the hydroxyl group of the Tyr residue at position 3 and the C-terminal amino acid. mdpi.comresearchgate.net

Despite the high degree of similarity, a key distinction has been proposed based on the genetic organization of their respective operons. The defining difference lies in the position of the D-tyrosine residue within the peptide sequence. biotechnologia-journal.orgbibliotekanauki.pl In the plipastatin operon (pps), the gene responsible for the epimerization of L-tyrosine to D-tyrosine is the fourth gene, ppsD, placing the D-Tyr at position 9. researchgate.netbibliotekanauki.pl Conversely, in the fengycin operon (fen), this function is carried out by the fenD gene, corresponding to a D-Tyr at position 3. bibliotekanauki.pl This has led to a confusing history in the literature, though many studies now use the term plipastatin when referring to compounds synthesized via the pps operon. nih.govbiotechnologia-journal.orgresearchgate.net

The primary classification of plipastatins into A and B variants is determined by a single amino acid substitution at position 6 of the peptide chain. nih.gov Plipastatin A contains a D-Alanine (D-Ala) residue at this position, whereas Plipastatin B contains a D-Valine (D-Val) residue. nih.govresearchgate.netasm.orgbibliotekanauki.pl

Further heterogeneity exists within these variants based on the structure of the attached β-hydroxy fatty acid chain, which can vary in length and branching. mdpi.comresearchgate.net This leads to the designation of subtypes such as A1, A2, B1, and B2. Plipastatin B1 is specifically characterized by having D-Valine at position 6 and a 3(R)-hydroxyhexadecanoic acid (also known as β-hydroxypalmitic acid) as its fatty acid component. bibliotekanauki.plresearchgate.net

The table below summarizes the key distinctions between the main plipastatin variants.

| Feature | Plipastatin A | Plipastatin B |

| Amino Acid at Position 6 | D-Alanine (D-Ala) | D-Valine (D-Val) |

| Subtype A1/B1 Fatty Acid | 3(R)-hydroxyhexadecanoic acid | 3(R)-hydroxyhexadecanoic acid |

| Subtype A2/B2 Fatty Acid | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid |

The following table details the specific variants of Plipastatin.

| Compound Name | Amino Acid at Position 6 | Fatty Acid Residue |

| Plipastatin A1 | D-Ala | 3(R)-hydroxyhexadecanoic acid |

| Plipastatin A2 | D-Ala | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid |

| Plipastatin B1 | D-Val | 3(R)-hydroxyhexadecanoic acid |

| Plipastatin B2 | D-Val | 14(S)-methyl-3(R)-hydroxyhexadecanoic acid |

Properties

CAS No. |

103955-73-3 |

|---|---|

Molecular Formula |

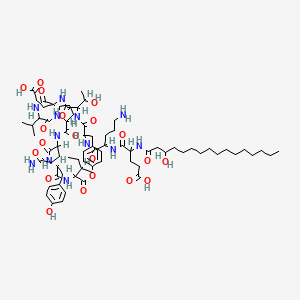

C74H114N12O20 |

Molecular Weight |

1491.8 g/mol |

IUPAC Name |

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95) |

InChI Key |

BBRYHXPVDSFBGT-XVGDWIIJSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Plipastatin B 1; Plipastatin A 1, 6-D-valine-; |

Origin of Product |

United States |

Microbial Biosynthesis and Genetic Regulation of Plipastatin B1

Producers and Isolation Strategies for Plipastatin (B1233955) B1-Synthesizing Strains

The identification and isolation of microorganisms capable of producing Plipastatin B1 are foundational to understanding its biosynthesis and potential applications. These efforts have predominantly centered on the genus Bacillus, with specific species being more frequently associated with its production.

Bacillus subtilis is the most well-documented and prolific producer of Plipastatin B1. nih.govsci-hub.cat Strains of this species are frequently isolated from diverse environments, including soil, compost, and fermented foods. sci-hub.cathokudai.ac.jpresearchgate.net Isolation strategies often involve screening environmental samples for bacteria that exhibit strong antifungal activity against pathogenic fungi. dtu.dk For instance, the B. subtilis strain YB8, a known producer of both plipastatin B1 and surfactin (B1297464), was originally isolated from bark compost. sci-hub.cat Similarly, the halotolerant strain B. subtilis BBK-1 was isolated from fermented foods collected in Thailand. hokudai.ac.jpresearchgate.net

It is important to note that the ability to produce plipastatin is not ubiquitous among all B. subtilis isolates. dtu.dkbiorxiv.org Genomic analyses of various strains have revealed that while many possess the biosynthetic gene cluster for plipastatin, others may have frameshift mutations or partial deletions within these genes, rendering them non-producers. dtu.dk This highlights the genetic diversity within the species regarding secondary metabolite production.

While B. subtilis is the most studied producer, the genetic machinery for plipastatin synthesis has been identified in other closely related Bacillus species. Genomic studies have shown that strains of Bacillus velezensis and Bacillus licheniformis also possess the NRPS gene clusters that encode for plipastatin synthesis. researchgate.net The identification of these producers expands the known biodiversity of plipastatin-synthesizing bacteria. For example, the isolation of Bacillus subtilis BBK-1, a strain capable of growing in saline conditions up to 16% NaCl and producing plipastatins, demonstrates the existence of producers adapted to extreme environments. hokudai.ac.jpresearchgate.net

Elucidation of the Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Plipastatin B1

The synthesis of the Plipastatin B1 decapeptide is a complex, ATP-dependent process catalyzed by a series of large enzymes encoded by a dedicated operon. This NRPS system functions as a protein template, assembling the lipopeptide in a stepwise, assembly-line fashion.

The genetic blueprint for Plipastatin B1 synthesis is contained within the ppsABCDE operon. nih.govd-nb.infonih.gov This significant gene cluster, found in producing Bacillus strains like B. subtilis 168, is approximately 38.4 kb in length. researchgate.net The operon comprises five large open reading frames (ppsA, ppsB, ppsC, ppsD, and ppsE), each encoding one of the five multi-domain peptide synthetases that collectively form the plipastatin synthase complex. researchgate.netnih.gov This operon was initially suggested to be a putative peptide synthetase gene cluster and was once thought to be the fengycin (B216660) operon before its specific role in plipastatin production was confirmed. nih.gov The expression of the ppsABCDE operon is tightly regulated and has been observed to be repressed during the exponential growth phase by the transition state regulator AbrB. d-nb.inforesearchgate.net

| Gene | Encoded Protein | Protein Molecular Weight (kDa) |

| ppsA | PpsA | 289 |

| ppsB | PpsB | 290 |

| ppsC | PpsC | 287 |

| ppsD | PpsD | 407 |

| ppsE | PpsE | 145 |

| Data derived from analysis of the B. subtilis 168 genome. researchgate.net |

The five synthetases, PpsA through PpsE, are large, modular enzymes that work in sequence to build the plipastatin molecule. nih.govresearchgate.net Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net The entire complex functions as a single integrated assembly line, with the growing peptide intermediate being passed from one module to the next.

The proper functioning and interaction between these large subunits are critical. This intermolecular communication is mediated by specific protein regions known as communication-mediating (COM) domains located at the ends of the synthetase subunits. nih.govresearchgate.net These domains ensure the selective interaction between partner NRPSs and the orderly transfer of the peptide intermediate, preventing crosstalk with other NRPS pathways. nih.govresearchgate.net The final enzyme in the sequence, PpsE, contains a terminal thioesterase (TE) domain, which is responsible for catalyzing the cyclization and release of the completed lipopeptide from the enzyme complex. researchgate.netnih.gov

The catalytic activity of the PpsA-PpsE synthetases resides within a series of specialized domains that make up each module. The core domains essential for peptide synthesis are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains.

The Adenylation (A) domain functions as the "gatekeeper" of the module. It is responsible for selecting the correct amino acid substrate from the cellular pool and activating it through the hydrolysis of ATP to form an aminoacyl-adenylate intermediate. nih.gov This specificity of the A domain is a primary determinant of the final peptide sequence.

The activated amino acid is then transferred to the Thiolation (T) domain , also known as the Peptidyl Carrier Protein (PCP) domain. nih.gov The T domain contains a conserved serine residue to which a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group is attached. nih.govd-nb.info This flexible arm covalently binds the activated amino acid as a thioester, holding it in place for the subsequent reaction. nih.gov The attachment of this Ppant arm is a critical post-translational modification that converts the inactive apo-synthetase into its active holo-form. d-nb.inforesearchgate.net This conversion is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), an essential enzyme encoded by the sfp gene (also known as lpa-8). nih.govsci-hub.catnih.gov

Other crucial domains include the Condensation (C) domain , which catalyzes the formation of the peptide bond between the amino acid held by its own module and the growing peptide chain attached to the previous module. Some modules also contain an Epimerization (E) domain , which converts an L-amino acid into its D-isoform after it has been incorporated into the peptide chain, contributing to the structural diversity of the final product. researchgate.net

| Domain | Function |

| Adenylation (A) | Selects and activates a specific amino acid using ATP. |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid via a 4'-phosphopantetheine arm. |

| Condensation (C) | Catalyzes the formation of the peptide bond. |

| Epimerization (E) | Converts an L-amino acid to a D-amino acid within the peptide. |

| Thioesterase (TE) | Catalyzes the cyclization and release of the final lipopeptide product. |

Inter-module Communication through Communication-Mediating (COM) Domains

The biosynthesis of Plipastatin B1 is carried out by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This molecular assembly line is composed of several subunits, and the correct sequence of amino acids in the final lipopeptide product depends on precise and orderly communication between these subunits. nih.gov This crucial role of directing protein-protein interactions is fulfilled by specialized Communication-Mediating (COM) domains. nih.gov

The COM domain is vital for promoting the correct interactions between cooperative enzyme subunits while preventing non-selective interactions between non-cooperative ones. This ensures that the peptide is synthesized according to the specific genetic template. nih.gov In the plipastatin synthase system, for instance, a COM donor (COMD) domain at the C-terminus of one subunit, such as PpsB, interacts specifically with a COM acceptor (COMA) domain at the N-terminus of the subsequent subunit, like PpsC. nih.gov

Research has demonstrated that these COM domains possess a degree of compatibility that can be exploited for engineering novel lipopeptides. Studies have shown that the COMD domain of the PpsB subunit can also communicate effectively with the COMA domain of the PpsE subunit, indicating that compatible COM domains are a critical tool for mediating interactions even between non-partner subunits. The structural integrity and selective compatibility of these domains are essential for promoting the necessary interactions between the different synthetase subunits to produce the final Plipastatin B1 molecule. nih.gov

Advanced Methodologies for Plipastatin B1 Structural Elucidation and Variant Characterization

High-Resolution Chromatographic and Spectrometric Approaches

High-resolution techniques are essential for separating and identifying plipastatin (B1233955) B1 from complex mixtures and for analyzing its structural components.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS is a powerful hyphenated technique widely employed for the analysis of lipopeptides like plipastatin B1. nih.govnih.govresearchgate.netacs.org This method combines the high separation efficiency of Ultra-High Performance Liquid Chromatography (UPLC) with the sensitive and selective detection capabilities of Electrospray Ionization-Mass Spectrometry (ESI-MS/MS). UPLC allows for the separation of plipastatin B1 from other lipopeptides and matrix components based on their differential interactions with the stationary phase. nih.govnih.gov ESI then ionizes the separated molecules, producing charged species that are detected by the mass spectrometer. nih.govacs.org The MS/MS component provides fragmentation data of the precursor ions, which is crucial for determining the molecular formula and obtaining structural information. nih.govnih.gov

Studies utilizing UPLC-ESI-MS/MS have detected several plipastatin variants based on their mass-to-charge ratio (m/z). For instance, analyses have identified ions corresponding to plipastatins with varying molecular formulas, such as [M+H]⁺ ions at m/z 1449.7898 (C₇₁H₁₀₈N₁₂O₂₀), m/z 1463.8047 (C₇₂H₁₁₀N₁₂O₂₀), m/z 1477.8188 (C₇₃H₁₁₂N₁₂O₂₀), m/z 1491.8362 (C₇₄H₁₁₄N₁₂O₂₀), m/z 1505.84998 (C₇₅H₁₁₆N₁₂O₂₀), and m/z 1519.8639 (C₇₆H₁₁₈N₁₂O₂₀). nih.gov These different masses indicate variations in the lipopeptide structure, often related to the fatty acid chain length or amino acid composition.

Gas Chromatography–Mass Spectrometry (GC–MS) for Fatty Acid Analysis

Gas Chromatography–Mass Spectrometry (GC–MS) is a valuable technique for the analysis of the fatty acid component of lipopeptides like plipastatin B1. nih.govnih.govresearchgate.netabdel-mawgoud.comnih.gov After hydrolysis of the lipopeptide to release the fatty acid, the fatty acid is typically derivatized to make it volatile and thermally stable for GC analysis. nih.govlipidmaps.org The GC separates the fatty acid derivatives based on their boiling points and interactions with the stationary phase. abdel-mawgoud.comlipidmaps.org The eluting derivatives are then detected and fragmented in the mass spectrometer, providing information about their mass and fragmentation pattern. lipidmaps.org

GC-MS analysis of the fatty acid residue of plipastatin has revealed characteristic product ion peaks that are indicative of β-hydroxy fatty acid chains. nih.gov For example, analysis of trimethylsilyl (B98337) (TMS) derivatives of the fatty acid residue has shown major product ion peaks at m/z 401.21, m/z 285.20, m/z 73, m/z 147, and m/z 233, with m/z 147 and m/z 233 being particularly characteristic of the TMS derivative of a β-hydroxy fatty acid chain. nih.gov This technique is crucial for identifying the type and chain length of the fatty acid attached to the peptide moiety.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, conformation, and linkages within a molecule. researchgate.netnih.govglycopedia.euunimo.itnih.gov For plipastatin B1, NMR is used to assign signals to specific atoms within the lipopeptide structure, allowing for the determination of the amino acid sequence, the position of the fatty acid attachment, and the cyclization site. researchgate.netnih.govnih.gov

Studies utilizing ¹H- and ¹⁵N-NMR have been instrumental in unambiguously assigning signals for plipastatins A and B, enabling the calculation of their structures in solution. researchgate.netnih.gov NMR data can reveal the presence of specific structural features, such as lactone rings formed by the esterification of the C-terminus of an amino acid with a hydroxyl group of another residue, as observed in plipastatins A and B where the Ile10 C-terminus is esterified with the phenolic hydroxyl of Tyr3. researchgate.netnih.gov NMR also provides insights into the molecule's conformation in solution, identifying stable structural elements like beta-turns and hydrogen bonds that stabilize the cyclic structure. researchgate.netnih.gov Comparison of NMR spectra, such as ¹³C NMR, between plipastatin and fengycin (B216660) has indicated structural similarities between these lipopeptides. nih.govasm.org

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing and Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a key technique for elucidating the amino acid sequence of the peptide portion of plipastatin B1 and understanding its fragmentation patterns. nih.govnih.govlibretexts.orgepfl.chharvard.edunih.govuci.edu In MS/MS, selected precursor ions are subjected to fragmentation, typically through collision-induced dissociation (CID). libretexts.orgepfl.chharvard.eduuci.edu The resulting fragment ions are then analyzed by a second mass analyzer, generating a spectrum of fragment masses. libretexts.orgepfl.chharvard.eduuci.edu

Analysis of the fragmentation patterns (b- and y-ions) in the MS/MS spectrum of plipastatin provides information about the amino acid sequence. nih.govlibretexts.orgnih.govuci.edu By analyzing the mass differences between consecutive fragment ions, the masses of individual amino acid residues can be determined, allowing for the reconstruction of the peptide sequence. libretexts.orguci.edu MS/MS has been used to confirm the amino acid sequence of plipastatin A1 as Pro₁, Gln₂, Tyr₃, Ile₄, (Tyr-Orn-Glu-A fatty acid)₅, Thr₆, Glu₇, Ala₈. nih.gov The fragmentation patterns also provide information about the cyclization of the lipopeptide. nih.gov

Comprehensive Analysis of Plipastatin B1 Homologs and Isoforms

Plipastatin B1 exists as part of a family of closely related lipopeptides, differing primarily in the length and structure of the fatty acid chain and in some cases, amino acid substitutions.

Characterization of Fatty Acid Chain Length Heterogeneity (e.g., C14-C21 β-hydroxy fatty acids)

Studies have identified plipastatin homologs with fatty acid chains of varying lengths, including C14, C15, C16, C17, C18, C19, C20, and C21 β-hydroxy fatty acids. nih.govlibretexts.orgepfl.chnih.govchem960.comresearchgate.net This heterogeneity contributes to the observed range of molecular masses for plipastatin variants detected by techniques like UPLC-ESI-MS/MS. nih.gov The fatty acid chain can also exhibit variations in saturation, with some studies identifying new plipastatins containing two double bonds in the fatty acid side chain. nih.govresearchgate.net Characterization of this fatty acid heterogeneity is crucial for understanding the full spectrum of plipastatin molecules produced by Bacillus strains.

Here is a table summarizing some of the plipastatin variants and their associated fatty acid chain lengths based on the search results:

| Plipastatin Variant | Representative Fatty Acid Chain Lengths | Detection Method(s) | Source(s) |

| Plipastatin (general) | C14-C21 β-hydroxy fatty acids | UPLC-ESI-MS/MS, GC-MS, NMR | mdpi.comnih.govresearchgate.net |

| Plipastatin A1 | C16 β-hydroxy fatty acid | HRESI MS, MS/MS, GC-MS, NMR | nih.gov |

| Plipastatin B1 | C16 β-hydroxy fatty acid (implied by formula C74H114N12O20) | UPLC-ESI-MS/MS | medkoo.commedchemexpress.comnih.gov |

| Plipastatin A2 | Not specified in detail | NMR | nih.govasm.org |

| Plipastatin B2 | Not specified in detail | UPLC-ESI-MS/MS, NMR | nih.govnih.govasm.org |

| Novel Plipastatins | Fatty acids with two double bonds | UPLC-ESI-MS/MS, GC-MS | nih.govresearchgate.net |

Note: The specific fatty acid chain length for Plipastatin B1 is often associated with the C16 β-hydroxy fatty acid based on its reported molecular formula, although heterogeneity exists within the plipastatin family.

Identification of Amino Acid Substitutions and Isomeric Forms (e.g., D-Ala/D-Val at position 6, L/D-tyrosine positions)

Plipastatins are lipo-decapeptides, meaning they consist of a cyclic peptide ring formed by ten amino acids, linked to a β-hydroxy fatty acid. The specific sequence of the linear precursor has been determined as β-hydroxy fatty acid–l-Glu–d-Orn–l-Tyr–d-allo-Thr–l-Glu–d-Ala(Val)–l-Pro–l-Gln–d-Tyr–l-Ile. The cyclization occurs through a lactone bond formed between the carboxyl group of the C-terminal L-Isoleucine and the phenolic hydroxyl group of L-Tyrosine at position 3.

A key point of variation within the plipastatin family lies in the amino acid at position 6. Plipastatin A variants possess a D-Alanine residue at this position, while Plipastatin B variants, including Plipastatin B1, are characterized by the presence of D-Valine at position 6. This single amino acid substitution differentiates the A and B series of plipastatins. The epimerization of the incorporated L-Alanine or L-Valine to their D-isomeric forms at position 6 is catalyzed by the Plipastatin synthase subunit C (PpsC), a multifunctional enzyme involved in the biosynthesis.

Chirality is a significant feature of the amino acid composition in plipastatins. While many of the amino acids are in the L-configuration, several D-amino acids are specifically incorporated. Notably, Plipastatins feature L-Tyrosine at position 3 and D-Tyrosine at position 9. This specific arrangement of tyrosine isomers is a distinguishing characteristic when compared to closely related lipopeptides like fengycins, which exhibit the reverse configuration with D-Tyrosine at position 3 and L-Tyrosine at position 9. The epimerization of Ornithine to its D-isomer is facilitated by Plipastatin synthase subunit A (PpsA) during biosynthesis.

Further structural diversity arises from variations in the attached β-hydroxy fatty acid chain. Plipastatins can differ in the length and saturation of this fatty acid, typically ranging from 14 to 19 carbon atoms. For instance, Plipastatins A1 and B1 are associated with a 3(R)-hydroxyhexadecanoic acid (β-hydroxypalmitic acid) fatty acid residue, whereas Plipastatins A2 and B2 contain a 14(S)-methyl-3(R)-hydroxyhexadecanoic acid (β-hydroxy-anteiso-palmitic acid) residue. These variations in the fatty acid chain contribute to the existence of different isomers within the plipastatin family.

Mass spectrometry-based analyses have revealed the presence of multiple isomers for specific plipastatin features, indicating structural variations beyond the primary amino acid sequence and fatty acid type. These isomers can arise from different fatty acid chain lengths, degrees of saturation, or potentially other subtle structural modifications.

The core amino acid sequence and isomeric configurations of Plipastatin B1 are summarized below:

| Position | Amino Acid | Configuration |

| 1 | Glutamic acid | L |

| 2 | Ornithine | D |

| 3 | Tyrosine | L |

| 4 | allo-Threonine | D |

| 5 | Glutamic acid | L |

| 6 | Valine | D |

| 7 | Proline | L |

| 8 | Glutamine | L |

| 9 | Tyrosine | D |

| 10 | Isoleucine | L |

Note: The fatty acid chain is attached to the N-terminus of the Glutamic acid at position 1.

Discovery of Novel Plipastatin Variants

Research into the plipastatin biosynthetic machinery has led to the discovery and generation of novel plipastatin variants. These efforts often involve genetic engineering approaches aimed at modifying the nonribosomal peptide synthetase (NRPS) complex responsible for plipastatin synthesis.

Biocombinatorial strategies, such as reprogramming the plipastatin biosynthetic system, have successfully yielded novel lipopeptides. Modifications to the NRPS complex, including point mutations and the deletion or interchangeability of communication-mediating (COM) domains, have resulted in the production of new lipopeptide structures. Studies have reported the identification and verification of novel variants, including cyclic pentapeptides, linear hexapeptides, nonapeptides, heptapeptides, and cyclic octapeptides, using high-resolution mass spectrometry techniques like LC-ESI-MS/MS.

Engineered bacterial strains have also proven valuable in the discovery of new plipastatin variants. Analysis of fermentation products from such strains using techniques like UPLC-ESI-MS/MS and GC-MS has led to the identification of previously undescribed plipastatins. In one study, two novel plipastatins were identified alongside nine known variants or derivatives in an engineered strain.

Furthermore, environmental factors and microbial interactions can trigger the production of novel plipastatin variants. Co-cultivation of Bacillus subtilis with other microorganisms, such as Serratia plymuthica, has been shown to elicit the production of putative novel plipastatin variants. These variants were identified through accurate mass measurements and molecular networking analysis, although their precise structural elucidation was sometimes limited by low abundance.

The exploration of NRPS subunit recombination within the plipastatin synthase has also contributed to the development of novel lipopeptides. Manipulating the position of subunits or replacing COM domains can lead to the biosynthesis of truncated or modified lipopeptides with potentially altered properties.

These advanced methodologies and genetic engineering strategies continue to expand the known repertoire of plipastatin structures, highlighting the biosynthetic plasticity of Bacillus species and providing potential avenues for the discovery of lipopeptides with novel biological activities.

Molecular Mechanisms of Plipastatin B1 Biological Activities

Antifungal Efficacy and Mode of Action Studies

The antifungal action of Plipastatin (B1233955) B1 is not attributed to a single mechanism but rather a combination of disruptive processes that compromise the integrity and function of the fungal cell.

Plipastatin B1 is known to disrupt the integrity of the fungal cell membrane. medchemexpress.com This interaction is a primary contributor to its antifungal effect. The lipophilic fatty acid tail of the Plipastatin B1 molecule is thought to insert into the lipid bilayer of the fungal cell membrane, while the cyclic peptide portion interacts with membrane components. This insertion disrupts the ordered structure of the membrane, leading to increased permeability and loss of essential cytoplasmic contents, ultimately causing cell death. embrapa.br

A key aspect of Plipastatin B1's mode of action is its ability to form pores or ion channels in the fungal membrane. semanticscholar.orgnih.govwits.ac.za This process is believed to occur once a critical concentration of the lipopeptide is reached on the membrane surface. The aggregation of Plipastatin B1 molecules within the membrane leads to the formation of transmembrane channels. researchgate.net These channels allow the uncontrolled passage of ions, such as K+, across the membrane, disrupting the electrochemical gradient essential for cellular processes and leading to cell lysis. researchgate.netijcmas.com The formation of these pores is a significant factor in the fungicidal activity of Plipastatin B1. semanticscholar.orgnih.gov

The culmination of Plipastatin B1's disruptive actions on the fungal cell results in significant morphological changes and cytotoxicity. Studies on various fungal pathogens have demonstrated these effects.

Fusarium oxysporum : Plipastatin B1 has been shown to be effective against Fusarium oxysporum, a widespread plant pathogen. researchgate.netscispace.com Its activity is linked to the inhibition of phospholipase A2 and the disruption of cell membrane integrity, leading to cell death. researchgate.net

Candida albicans : This opportunistic human pathogen is also susceptible to Plipastatin B1. nih.govgoogle.com The lipopeptide induces cytotoxicity by permeabilizing the cell membrane, causing leakage of intracellular components. nih.gov

Fusarium graminearum : As a significant pathogen of cereal crops, F. graminearum is a target for antifungal agents. Plipastatin B1 exhibits inhibitory activity against this fungus, likely through the mechanisms of membrane disruption and enzyme inhibition.

Botrytis cinerea : The gray mold fungus, Botrytis cinerea, is a notorious post-harvest pathogen. Plipastatin B1 has demonstrated potent antifungal activity against B. cinerea, attributed to its ability to disrupt microbial cell membranes. scispace.comresearchgate.netgoogle.com

Aspergillus ochraceus : This species, known for producing mycotoxins, is also inhibited by Plipastatin B1. google.comresearchgate.net The antifungal action is consistent with the general mode of action involving membrane permeabilization.

Penicillium notatum : Research has indicated that Penicillium notatum is sensitive to lipopeptides like Plipastatin B1, with a minimal inhibitory concentration (MIC) of 125 µg/mL. tcsae.orgugr.es The mechanism involves strong inhibition of growth and spore formation. tcsae.org

Table 1: Antifungal Activity of Plipastatin B1 against Various Fungal Pathogens

| Fungal Pathogen | Observed Effects | Primary Mechanism(s) |

|---|---|---|

| Fusarium oxysporum | Inhibition of growth, cell death | Phospholipase A2 inhibition, membrane disruption researchgate.netscispace.com |

| Candida albicans | Cytotoxicity, membrane permeabilization | Membrane permeabilization nih.govgoogle.com |

| Fusarium graminearum | Growth inhibition | Membrane disruption, enzyme inhibition |

| Botrytis cinerea | Antifungal activity | Membrane disruption scispace.comresearchgate.netgoogle.com |

| Aspergillus ochraceus | Growth inhibition | Membrane permeabilization google.comresearchgate.net |

Antibacterial Effects and Cellular Targets

While primarily known for its antifungal properties, Plipastatin B1 also exhibits some antibacterial activity, although generally to a lesser extent. medchemexpress.eunih.gov

The antibacterial action of Plipastatin B1 is also centered on its ability to disrupt bacterial cell membranes. medchemexpress.eu It can cause membrane permeabilization in both Gram-positive and Gram-negative bacteria. medchemexpress.eupsu.edu However, its efficacy can differ between these two types of bacteria. Gram-positive bacteria, which lack an outer membrane, are often more susceptible to membrane-active agents. In contrast, the outer membrane of Gram-negative bacteria can act as a barrier, reducing the access of Plipastatin B1 to the inner cytoplasmic membrane. Nevertheless, at sufficient concentrations, Plipastatin B1 can disrupt the membranes of both bacterial types, leading to cell death. medchemexpress.eu

Specificity of Activity Against Bacterial Species (Listeria monocytogenes, Staphylococcus aureus, Salmonella typhimurium)

Plipastatins have demonstrated notable antibacterial activity against several pathogenic bacteria. funakoshi.co.jp The primary mechanism of action involves the distortion and disruption of the bacterial cell membrane, leading to the formation of pores and subsequent cell death. funakoshi.co.jpresearchgate.net

Staphylococcus aureus has been identified as a particularly sensitive pathogen to plipastatin. nih.gov Studies have shown that plipastatins can effectively disrupt the cell membrane of S. aureus, leading to the leakage of nucleic acids and ultimately, cell death. researchgate.net One study reported a minimum inhibitory concentration (MIC) of 20 μg/ml for surfactins, a related class of lipopeptides, against S. aureus. researchgate.net Another investigation highlighted that S. aureus was the most sensitive among the tested pathogens, exhibiting a significant inhibition zone of 28 mm in a diffusion gel assay. nih.gov Furthermore, plipastatins have been shown to eradicate colonized methicillin-resistant Staphylococcus aureus (MRSA) in the gastrointestinal tract by blocking the quorum-sensing system. nih.gov

Plipastatins also exhibit activity against Listeria monocytogenes. funakoshi.co.jp While specific mechanistic details for Plipastatin B1 are part of a broader understanding of plipastatins, the general mode of action is believed to be through membrane disruption. funakoshi.co.jpfrontiersin.org

Antibacterial activity has also been reported against Salmonella typhimurium. funakoshi.co.jp The mechanism is consistent with the general activity of plipastatins, which involves compromising the integrity of the cell membrane. funakoshi.co.jp

| Bacterial Species | Observed Effect | Reference |

| Staphylococcus aureus | Disruption of cell membrane, nucleic acid leakage, inhibition of quorum-sensing. | researchgate.netnih.gov |

| Listeria monocytogenes | Antibacterial activity through membrane disruption. | funakoshi.co.jp |

| Salmonella typhimurium | Antibacterial activity through membrane disruption. | funakoshi.co.jp |

Antiviral Investigations and Molecular Interactions

Ligand-Targeting Studies with Viral Proteins (e.g., nsp12 of SARS-CoV-2)

Recent research has explored the potential antiviral properties of plipastatins, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. The RNA-dependent RNA polymerase (RdRp), also known as nsp12, is a crucial enzyme for the replication and transcription of the viral RNA and is a key target for antiviral drugs. nih.govmdpi.com

Molecular docking simulations have been employed to investigate the interaction between plipastatins and the nsp12 protein of SARS-CoV-2. One study reported that Plipastatin A1 could bind to the target site of nsp12 with low binding energy, suggesting a potential inhibitory interaction. funakoshi.co.jp These computational findings indicate that lipopeptides like plipastatins may represent promising candidates for the development of anti-coronaviral therapies. nih.gov The binding of these molecules to nsp12 could potentially disrupt its function, thereby inhibiting viral replication. nih.govmdpi.com

Antitumor Activity Research in Cellular Models

Induction of Apoptosis Pathways (e.g., Bax/Bcl-2 modulation)

Plipastatins have been investigated for their potential to inhibit the development and progression of cancer, with research suggesting they may act by inducing apoptosis. funakoshi.co.jp A key regulatory mechanism of apoptosis involves the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. waocp.orgmdpi.com An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. waocp.org

Research suggests that plipastatins may exert their antitumor effects by targeting the Bax/Bcl-2 pathway. funakoshi.co.jp By modulating the expression of these proteins, plipastatins can shift the balance towards apoptosis, leading to the programmed death of cancer cells. funakoshi.co.jpnih.gov When the level of Bax increases relative to Bcl-2, it promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade and executes apoptosis. waocp.orgnih.gov

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, plipastatins are thought to participate in the regulation of the cell cycle, another critical process in cancer development. funakoshi.co.jp The cell cycle is a tightly regulated series of events that leads to cell division, and its dysregulation is a fundamental characteristic of cancer. researchgate.netcore.ac.uk

Progression through the different phases of the cell cycle is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). researchgate.netcore.ac.uk For instance, the transition from the G2 phase to mitosis is triggered by the activation of the cyclin B1/Cdc2 complex. plos.org Research on other compounds has shown that targeting cell cycle regulatory proteins can lead to cell cycle arrest and inhibit tumor growth. mdpi.com While direct evidence for Plipastatin B1's specific effects on cyclin and CDK modulation is still emerging, its involvement in the cell cycle is a proposed mechanism for its antitumor activity. funakoshi.co.jp

Modulation of Plant Immune Responses: Induced Systemic Resistance (ISR)

Plipastatins, in conjunction with other lipopeptides like surfactin (B1297464), play a significant role in plant defense mechanisms by eliciting Induced Systemic Resistance (ISR). funakoshi.co.jpresearchgate.net ISR is a state of enhanced defensive capacity in plants against a broad range of pathogens and is triggered by beneficial microorganisms. researchgate.netesciencepress.net

Antioxidant and Free Radical Scavenging Properties

Plipastatin B1, a member of the plipastatin/fengycin (B216660) family of lipopeptides, has demonstrated notable antioxidant and antiradical activities. nih.govnih.gov These properties are attributed to its ability to act as a free radical scavenger or a hydrogen donor. nih.gov Research into the antioxidant potential of lipopeptides produced by Bacillus subtilis strains has identified plipastatin as a significant candidate due to these activities. nih.govnih.gov

Scavenging of Reactive Oxygen Species (ROS)

Detailed investigations into the molecular mechanisms of Plipastatin B1's biological activities have highlighted its capacity to scavenge various reactive oxygen species (ROS). ROS, such as the superoxide (B77818) anion (O₂·⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO·), are highly reactive molecules that can cause cellular damage. The ability of plipastatin to neutralize these species is a key aspect of its antioxidant profile.

Research has systematically evaluated the scavenging effects of highly purified plipastatins on different ROS in acellular models. nih.gov In these studies, plipastatin demonstrated a significant, dose-dependent capacity to scavenge superoxide anions (O₂·⁻) and hydroxyl radicals (HO·). nih.gov

At a concentration of 250 mg/L, plipastatin was shown to scavenge 21% of superoxide anions and an impressive 59% of hydroxyl radicals. nih.gov Its efficacy against hydrogen peroxide at the same concentration was 18%. nih.gov When compared to other lipopeptides from B. subtilis, such as surfactin and mycosubtilin (B72517), plipastatin exhibited a superior scavenging effect, particularly against the highly reactive hydroxyl radical. nih.govnih.gov For instance, at the 250 mg/L concentration, surfactin only scavenged 3% of hydroxyl radicals, and mycosubtilin scavenged 15%. nih.gov

The scavenging activity of plipastatin against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has also been documented. At a concentration of 500 mg/L, plipastatins showed a scavenging effect of 18.48 ± 3.83%. nih.gov A mixture of surfactins and plipastatins achieved a mean inhibition of the DPPH radical of 22.88 ± 4.47% at the same concentration. nih.gov These findings underscore the role of plipastatin as an effective antioxidant agent capable of neutralizing harmful free radicals. nih.govnih.gov

Table 1: Scavenging of Reactive Oxygen Species by Plipastatin and Other Lipopeptides

This table summarizes the percentage of reactive oxygen species (ROS) scavenged by Plipastatin, Surfactin, and Mycosubtilin at a concentration of 250 mg/L, based on data from studies on lipopeptides produced by Bacillus subtilis strains. nih.govnih.gov

| Lipopeptide | Superoxide Anion (O₂·⁻) Scavenging (%) | Hydrogen Peroxide (H₂O₂) Scavenging (%) | Hydroxyl Radical (HO·) Scavenging (%) |

| Plipastatin | 21 | 18 | 59 |

| Surfactin | 6 | 21 | 3 |

| Mycosubtilin | 19 | 9 | 15 |

Strategies for Enhanced Production and Biotechnological Applications in Research

Genetic Engineering for Improved Plipastatin (B1233955) B1 Yields

Genetic engineering offers a powerful toolkit to rationally modify the biosynthetic pathways of Bacillus subtilis and other producing organisms to increase the yield of Plipastatin B1. These strategies primarily focus on amplifying the expression of the biosynthetic machinery, eliminating competing metabolic pathways, and ensuring the efficient supply of precursors and necessary enzymatic cofactors.

The core of Plipastatin B1 synthesis is the plipastatin synthetase, a large nonribosomal peptide synthetase (NRPS) complex encoded by the pps operon (ppsA-E). researchgate.netresearchgate.net Enhancing the expression of this operon is a direct approach to increasing yield. However, the expression is tightly controlled by a network of regulatory elements.

A key positive regulator identified is DegQ. Studies have shown that specific variants of the degQ gene, such as degQ from B. subtilis YB8, can lead to hyperproduction of plipastatins. asm.orgnih.gov The introduction of the degQ gene from a high-producing strain into a low-producing strain has been demonstrated to increase Plipastatin B1 output by as much as tenfold. nih.govnih.govresearchgate.net This effect is attributed to a single base substitution in the promoter region of degQ, which leads to its hyperexpression. asm.org

Conversely, deleting negative regulators can also boost production. The global transcriptional regulator AbrB, for instance, negatively controls the expression of numerous genes during the exponential growth phase. nih.gov Research has demonstrated that the deletion of the abrB gene can lead to a significant increase in plipastatin titers. nih.govresearchgate.net

| Genetic Target | Engineering Strategy | Organism | Outcome on Plipastatin Yield |

| degQ | Introduction of hyperproducing allele (degQ_YB8) | B. subtilis 168 derivative | 10-fold increase. nih.govresearchgate.net |

| abrB | Gene deletion | B. subtilis M-24 derivative | Yield increased from 1890 mg/mL to 2060 mg/mL. nih.gov |

A highly effective strategy to bypass the complex native regulation of the pps operon is to replace its natural promoter with a strong, constitutive promoter. This ensures high-level transcription of the plipastatin synthetase genes throughout the fermentation process, independent of the cell's growth phase or specific signaling molecules.

Several constitutive promoters have been successfully employed for this purpose in Bacillus species. For example, replacing the native pps promoter with the Pveg promoter or the PamyQ promoter from Bacillus amyloliquefaciens has resulted in substantial increases in plipastatin production. nih.govsemanticscholar.org More recently, the strong constitutive promoter P43 has been used to drive the expression of both the plipastatin operon and the essential sfp gene, leading to dramatic yield improvements. nih.govsemanticscholar.org This approach uncouples antibiotic production from its natural regulatory circuits, turning the microorganism into a more reliable and efficient cell factory.

| Promoter | Target Gene/Operon | Host Strain | Resulting Plipastatin Yield |

| Pveg | pps operon | B. subtilis BSf04 | 174.63 mg/L. nih.govsemanticscholar.org |

| PamyQ | pps operon | B. subtilis 168 | 452 mg/L. nih.govsemanticscholar.org |

| P43 | pps operon | B. subtilis M-24 | 607 mg/mL (1.27-fold increase). nih.govsemanticscholar.org |

| P43 | sfp gene | B. subtilis M-24 | 717 mg/mL (1.5-fold increase). nih.govsemanticscholar.org |

Bacillus subtilis strains often have the genetic capacity to produce multiple lipopeptides, such as surfactin (B1297464) and plipastatin (also known as fengycin). nih.govresearchgate.net These different biosynthetic pathways compete for the same limited pool of precursors, including fatty acids and amino acids, as well as for the essential 4'-phosphopantetheinyl transferase (Sfp) enzyme, which is required for activating all NRPS enzymes. researchgate.netnih.gov

A powerful strategy to enhance Plipastatin B1 production is to eliminate this competition by deleting the biosynthetic gene clusters of other lipopeptides. The disruption of the surfactin operon (srf) is a prime example. By knocking out the srf operon using tools like CRISPR/Cas9, the metabolic flux of shared precursors is redirected entirely towards plipastatin synthesis. nih.gov This approach has proven highly effective, with one study reporting a plipastatin yield of 1600 mg/L, the highest reported at the time, in a surfactin-deficient mutant. nih.gov This highlights the significance of channeling cellular resources to maximize the output of the desired product.

Beyond manipulating native genes, the introduction of external or additional copies of key genes can significantly boost production. The sfp gene is a critical example. It encodes the 4'-phosphopantetheinyl transferase, an enzyme that is absolutely essential for the biosynthesis of nonribosomal peptides like plipastatin. researchgate.netdrugbank.com It catalyzes the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to the carrier protein domains of the NRPS, converting the enzyme from its inactive apo-form to its active holo-form. semanticscholar.org Some strains, like the common laboratory strain B. subtilis 168, possess the pps operon but lack a functional sfp gene, rendering them incapable of producing plipastatins. nih.govasm.org The introduction of a functional sfp gene into such strains is the primary step to enable production. nih.govresearchgate.net

As mentioned earlier, the integration of a hyperactive degQ allele is another powerful enhancement strategy. asm.orgnih.gov Furthermore, recent studies have shown that overexpressing a long-chain fatty acid coenzyme A ligase (lcfA) improves the supply of the fatty acid precursor, and overexpressing a specific efflux pump, YoeA, helps export the synthesized plipastatin out of the cell, relieving product toxicity and feedback inhibition. nih.gov A multi-strategy approach, combining promoter replacement, deletion of competing pathways, and overexpression of lcfA and yoeA, has achieved yields exceeding 2500 mg/L in optimized fermentation conditions. nih.gov

| Integrated/Overexpressed Gene | Function | Impact on Plipastatin Production |

| sfp | Activates NRPS enzymes via post-translational modification. drugbank.com | Essential for production; enables synthesis in non-producing strains. nih.govnih.gov |

| degQ | Pleiotropic positive regulator. asm.org | Introduction can increase yield 10-fold. nih.gov |

| lcfA | Long-chain fatty acid coenzyme A ligase. nih.gov | Overexpression increased yield by 105% (to 980 mg/mL). nih.govsemanticscholar.org |

| yoeA | Specific plipastatin efflux transporter. nih.gov | Overexpression increased yield by 157% (to 1233 mg/mL). nih.gov |

Synthetic Biology Approaches for Novel Lipopeptide Generation

Synthetic biology aims to design and construct new biological parts, devices, and systems. In the context of Plipastatin B1, this translates to efforts to re-engineer the NRPS machinery to produce novel lipopeptide structures that are not found in nature.

Nonribosomal peptide synthetases (NRPSs) are modular mega-enzymes. frontiersin.orgoup.com Each module is typically responsible for the incorporation of a single, specific amino acid into the growing peptide chain. nih.gov This modular architecture presents an exciting opportunity for protein engineering through a process called combinatorial biosynthesis. acs.orgdovepress.com The principle involves rearranging, deleting, or swapping entire modules or specific domains within or between different NRPS assembly lines to alter the sequence of the final peptide product. rsc.orgnih.gov

Applying this to the plipastatin synthetase complex (ppsA-E) could theoretically generate a vast library of new plipastatin analogs with altered amino acid compositions. frontiersin.org Research in this area has explored the role of the communication (COM) domains, which are responsible for ensuring the orderly transfer of the peptide intermediate between the different NRPS subunits (e.g., from PpsB to PpsC). frontiersin.org Experiments involving the swapping and mutation of these COM domains in the plipastatin system have demonstrated that altering these specific linkers can disrupt the normal biosynthetic process. frontiersin.org While many such engineering efforts result in low or no production due to incompatible protein-protein interactions, they provide crucial insights into the rules governing NRPS assembly. oup.com Successful module and domain swaps in other lipopeptide systems, like daptomycin, have generated novel, active antibiotic compounds, establishing a foundation for future synthetic biology studies to develop combinatorial biosynthesis into a robust tool for natural product discovery and optimization. acs.orgnih.gov

Fermentation Process Optimization for Research-Scale Production

The composition of the culture medium profoundly impacts the production of Plipastatin B1 by Bacillus species. Optimization of nutrient sources, including carbon and nitrogen, as well as essential minerals, is a critical strategy for enhancing yield.

Initial studies often utilize standard media like Landy medium, which can be systematically modified to improve lipopeptide production. For instance, a modified Landy medium for Bacillus subtilis initially contained 2 g/L L-glutamine and 40 g/L glucose. nih.gov Through optimization efforts, the ideal composition was determined to be 10 g/L L-glutamic acid and 30 g/L glucose, alongside other optimized components, which significantly boosted plipastatin production. nih.govsemanticscholar.org Research has shown that rich organic nitrogen sources, particularly yeast extract, can promote the production of fengycins (plipastatins) and surfactins. researchgate.net

The choice of carbon source is also crucial. While glucose is commonly used, studies have explored alternatives. For example, using vegetable juice as a carbon source has been investigated as a cost-effective and sustainable option for producing lipopeptides like fengycin (B216660). mdpi.com In one study, a factorial experiment designed to optimize biosurfactant production found that among five inexpensive carbon sources, sugar beet molasses was the most efficient. frontiersin.org The optimization of media components can be systematically approached using statistical methods like the Taguchi design, which has been shown to improve microbial biomass yields significantly. mdpi.com

The following table summarizes the composition of a modified Landy medium before and after optimization for enhanced plipastatin production. nih.govsemanticscholar.org

| Component | Initial Concentration | Optimized Concentration |

| L-Glutamic Acid/Glutamine | 2 g/L (L-glutamine) | 10 g/L (L-Glu) |

| Glucose | 40 g/L | 30 g/L |

| Sulfuric Acid | 2.3 g/L | 2.3 g/L |

| Potassium Hydrogen Phosphate | 1 g/L | 1 g/L |

| Potassium Chloride | 0.5 g/L | 0.5 g/L |

| Magnesium Sulfate | 0.5 g/L | 1.5 g/L |

| Sulfuric Acid (trace) | 1.6 mg/L | 1.6 mg/L |

| Iron Sulfate | 1.2 mg/L | 1.2 mg/L |

| Sulfuric Acid (trace) | 0.4 mg/L | 0.4 mg/L |

| MOPS | 20.927 g/L | 100 mM |

| pH | 7.0–7.2 | 7.0–7.2 |

| Resulting Plipastatin Yield | - | 2514 mg/L |

Table showing the initial and optimized compositions of a modified Landy medium for Plipastatin production. The optimized medium led to a production of 2514 mg/L, a 5.26-fold increase compared to the initial strain. nih.govsemanticscholar.org

Optimizing bioreactor conditions and physiological parameters is essential for maximizing Plipastatin B1 production at a research scale. Key parameters that are typically controlled include temperature, pH, agitation speed, and aeration rate.

The optimal temperature for lipopeptide production by Bacillus strains is often around 30-37°C. mdpi.comtandfonline.com For instance, one study cultivated B. subtilis at 33°C for 7 days for plipastatin production. nih.govsemanticscholar.org Another study on a Bacillus co-culture system found that temperature was a significant factor, with optimal production of related lipopeptides occurring between 20°C and 25°C. researchgate.net

The pH of the culture medium is another critical factor. Production of plipastatins is generally favored under neutral to slightly alkaline conditions, with an optimal pH often around 7.0. mdpi.comfrontiersin.org The use of buffers like MOPS helps to maintain a stable pH throughout the fermentation process. nih.govsemanticscholar.org

Agitation and aeration are crucial for providing sufficient oxygen for microbial growth and biosynthesis. In shake flask cultures, speeds of 120-150 rpm are common. mdpi.comfrontiersin.org In a bioreactor setting, the airflow rate is a key parameter to optimize. For example, in the production of alkaline protease by B. subtilis, an airflow rate of 1:1.22 vvm (volume of air per volume of medium per minute) was found to be optimal. frontiersin.org Foam control is also a practical consideration in bioreactor cultivation, often managed by the addition of antifoaming agents like polypropylene (B1209903) glycol. unl.pt Fed-batch cultivation strategies, where nutrients are supplied during the fermentation process, can significantly increase the yields of lipopeptides by avoiding substrate limitations and inhibitory effects of high initial substrate concentrations. mdpi.com

The following table outlines typical bioreactor parameters for Bacillus subtilis cultivation for lipopeptide production.

| Parameter | Typical Range / Value | Rationale |

| Temperature | 30 - 37 °C | Optimal for enzymatic activity and cell growth. mdpi.com |

| pH | 7.0 - 7.2 | Maintains optimal conditions for biosynthetic enzymes. nih.gov |

| Agitation Speed | 120 - 180 rpm | Ensures proper mixing and oxygen transfer. frontiersin.orgfrontiersin.org |

| Incubation Time | 48 hours - 7 days | Duration required to reach maximum product concentration. nih.govmdpi.com |

| Inoculum Size | 2 - 8% (v/v) | Affects the length of the lag phase and final product yield. researchgate.netfrontiersin.org |

Table summarizing key physiological parameters and their typical ranges for optimizing Plipastatin B1 production in a bioreactor.

Applications of Plipastatin B1 in Biocontrol Research

Plipastatin B1, and the closely related fengycins, are potent antifungal agents with significant potential in agricultural biocontrol. esciencepress.netscielo.org.mx These lipopeptides demonstrate efficacy against a broad spectrum of filamentous fungi that cause diseases in various crops. nih.gov The primary mechanism of action involves the disruption of fungal cell membranes. researchgate.net

Research has documented the strong antagonistic activity of plipastatins against several economically important plant pathogens. These include species from the genera Fusarium, Botrytis, and Alternaria. google.com For example, plipastatins isolated from Bacillus subtilis have shown strong antifungal activity against Fusarium oxysporum f. sp. cucumerinum, causing disruption of the cell walls, membranes, and cytoskeleton of the hyphae. researchgate.net Studies have also demonstrated the effectiveness of plipastatin A1, a closely related compound, in inhibiting the conidia germination of Botrytis cinerea, the causal agent of gray mold disease in tomatoes, both in vitro and on tomato leaves. nih.gov

The effectiveness of Plipastatin B1 can be strain-specific. Some plipastatin variants show inhibitory effects against F. graminearum but not F. oxysporum, while others are active against both. nih.gov This highlights the importance of screening different producer strains for activity against specific target pathogens. The production of plipastatins by endophytic bacteria like Bacillus velezensis further underscores their role in protecting plants from fungal infections. mdpi.com These bacteria can colonize plant tissues and produce antifungal compounds directly at the site of potential infection. mdpi.com The use of plipastatin-producing Bacillus strains represents a promising and sustainable alternative to synthetic fungicides for managing postharvest diseases and controlling pathogens in the field. esciencepress.netnih.gov

The following table provides a summary of fungal pathogens reported to be susceptible to plipastatins.

| Fungal Pathogen | Disease Caused | Crop Affected | References |

| Botrytis cinerea | Gray Mold | Tomato, Grapes | google.comnih.gov |

| Fusarium oxysporum | Fusarium Wilt | Various (e.g., Cucumber) | nih.govresearchgate.net |

| Fusarium graminearum | Fusarium Head Blight | Cereals | nih.gov |

| Alternaria spp. | Alternaria Leaf Spot | Various | google.com |

| Pyricularia spp. | Rice Blast | Rice | google.com |

| Botryosphaeria dothidea | Ring Rot | Pear | mdpi.com |

| Gloeosporium gloeosporioides | Anthracnose | Various | unl.pt |

Table listing various agricultural fungal pathogens and their susceptibility to Plipastatin B1 and related compounds.

Interplay in Plant-Microbe Systems

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. mpg.deresearchgate.net In this dynamic environment, complex interactions between plants and a diverse array of microorganisms dictate the health and productivity of the plant. mpg.debiorxiv.orgfrontiersin.org Bacteria residing in the rhizosphere, known as rhizobacteria, engage in intricate relationships, releasing a variety of metabolites that act as signals, nutrients, or weapons. mpg.defrontiersin.org Among these secreted molecules, lipopeptides like Plipastatin B1, produced by bacteria such as Bacillus subtilis, play a significant role in mediating these interactions, particularly in protecting plants from pathogenic fungi. biorxiv.orgnih.govnih.govmdpi.com

The production of plipastatins by Bacillus species is a key mechanism for the biological control of plant diseases. These compounds exhibit potent antifungal activity against a range of plant pathogens. nih.govnih.gov For instance, plipastatins are known to inhibit fungi like Fusarium oxysporum, the causative agent of Fusarium wilt in numerous crops, and Botrytis cinerea, which causes gray mold. biorxiv.orgnih.govnih.gov Research has shown that Plipastatin A1, isolated from the marine-derived bacterium Bacillus amyloliquefaciens SH-B74, effectively suppresses the germination of B. cinerea conidia and can control gray mold disease on tomato leaves. nih.gov The antifungal action involves the disruption of the fungal cell wall, membrane, and cytoskeleton. researchgate.net

Metabolic profiling studies of microbial communities have revealed that the production of specific plipastatin isomers can be triggered or enhanced by the presence of other microorganisms. mpg.defrontiersin.org When Bacillus subtilis B2g is co-cultivated with another rhizobacterium, Serratia plymuthica 4Rx13, the production of certain plipastatins, including isomers of Plipastatin B1, is significantly increased compared to when B. subtilis is grown alone. mpg.defrontiersin.org This suggests that B. subtilis can sense and respond to the presence of other bacteria, ramping up the production of these antifungal compounds as a competitive measure or defensive strategy. frontiersin.org These findings underscore that the chemical dialogue within the plant-microbe system is not static but is actively modulated by the specific microbial inhabitants present. mpg.defrontiersin.org

The table below summarizes findings from a co-cultivation study, illustrating the impact of interspecific interaction on the production of plipastatin isomers.

| Compound | Observed Change in Co-cultivation with S. plymuthica 4Rx13 | Putative Function |

|---|---|---|

| Plipastatin A1 Isomer | Increased | Antifungal Activity |

| Plipastatin A2 Isomer | Increased | Antifungal Activity |

| Plipastatin B1 Isomer | Increased | Antifungal Activity |

| Plipastatin B2 Isomer | Increased | Antifungal Activity |

Role as a Shared Public Good in Microbial Communities

In microbial ecology, a "public good" is a metabolite that is secreted by a producer cell and can benefit other individuals in the vicinity, including non-producers of the same or different species. biorxiv.orgnih.gov Recent research has identified plipastatin as a quintessential example of such a shared public good within bacterial communities, particularly in the context of defending against fungal antagonists. biorxiv.orgnih.govnih.gov

Studies focusing on the interaction between Bacillus subtilis and the plant pathogenic fungus Fusarium oxysporum have demonstrated that plipastatin produced by one B. subtilis strain can protect nearby non-producing B. subtilis strains from the fungus. biorxiv.orgnih.govnih.gov While many isolates of B. subtilis produce plipastatin, some lack the necessary biosynthetic gene cluster and are therefore incapable of producing it themselves. biorxiv.orgnih.govnih.gov In a mixed community, the plipastatin released by the producer strains diffuses into the environment, creating a protective halo that benefits the entire local bacterial population, including the non-producers. nih.gov

The effectiveness of plipastatin as a shared public good is highly dependent on environmental context, such as the spatial structure and the density of the producing population. biorxiv.orgnih.gov

Density Dependence : The protection conferred to non-producers is dependent on the density of the plipastatin-producing strain. biorxiv.orgnih.gov A higher density of producers results in a higher concentration of the public good, offering more robust protection for the entire community. biorxiv.org

Spatial Structure : In well-mixed liquid environments, the public good is distributed homogeneously, which may favor the proliferation of cheaters. nih.gov In contrast, on solid surfaces where bacteria often form spatially structured biofilms, the benefits of plipastatin production are more localized around the producer, potentially limiting the advantage for distant cheaters. nih.gov

The table below outlines the experimental setup used to demonstrate plipastatin as a public good.

| Microorganism | Role in Experiment | Key Characteristic |

|---|---|---|

| Bacillus subtilis (Producer Strain) | Producer of the Public Good | Synthesizes and secretes plipastatin. biorxiv.orgnih.gov |

| Bacillus subtilis (Non-producer Strain) | Potential Beneficiary/Cheater | Does not produce plipastatin but can benefit from its presence. biorxiv.orgnih.gov |

| Fusarium oxysporum | Antagonistic Fungus | Produces antibacterial compounds and is inhibited by plipastatin. biorxiv.orgnih.gov |

This research highlights that the production of secondary metabolites like Plipastatin B1 is not just a feature of individual organisms but a critical component of community-level interactions and ecological strategies. biorxiv.orgnih.gov

Q & A

Q. What is the structural and functional significance of Plipastatin B1 in Bacillus subtilis?

Plipastatin B1 is a cyclic lipopeptide produced by B. subtilis, primarily functioning as an antimicrobial agent. Its structure includes a β-hydroxy fatty acid tail linked to a peptide moiety, enabling membrane disruption in target organisms. Experimental characterization typically involves mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) for structural elucidation . Functional studies often employ bioassays against fungal/bacterial pathogens to quantify antimicrobial activity.

Q. How can researchers ensure reproducibility in Plipastatin B1 synthesis and purification?

Methodological rigor is critical. Use standardized protocols for fermentation (e.g., optimized media composition, pH, and temperature) and purification (e.g., reverse-phase HPLC with C18 columns). Batch-to-batch consistency can be improved by requesting additional quality control (QC) analyses, such as peptide content quantification and salt/water content profiling, especially for sensitive assays like cell-based studies . Document deviations in synthesis parameters (e.g., solvent purity, incubation time) to troubleshoot variability.

Q. What experimental models are suitable for studying Plipastatin B1’s role in microbial competition?

Co-culture assays with B. subtilis and competitor species (e.g., Staphylococcus aureus or Candida albicans) under controlled nutrient conditions can reveal competitive dynamics. Pair this with genetic knockout strains (e.g., ΔppsB mutants) to isolate Plipastatin B1’s contribution . Quantify inhibition zones or use fluorescence-based viability assays for high-throughput analysis.

Advanced Research Questions

Q. How can contradictory data on Plipastatin B1’s role in copper resistance be resolved?

A 2023 study found that ppsB mutations (abolishing Plipastatin synthesis) enhanced B. subtilis survival under high copper stress, suggesting Plipastatin may act as a copper-binding "chalkophore" . To resolve contradictions:

- Hypothesis testing : Compare wild-type and ΔppsB strains in low vs. high copper environments.

- Analytical methods : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular copper levels.

- Statistical rigor : Apply ANOVA to assess significance across biological replicates, controlling for confounding variables like pH or redox state .

Q. What experimental designs optimize the study of Plipastatin B1’s interaction with cellular membranes?

Adopt a PICOT framework :

- Population : Lipid bilayers (e.g., DOPC/DOPG liposomes).

- Intervention : Plipastatin B1 at sub-inhibitory vs. MIC concentrations.

- Comparison : Non-antimicrobial lipopeptides or solvent controls.

- Outcome : Membrane permeability (e.g., calcein leakage assays).

- Time : Real-time monitoring via surface plasmon resonance (SPR) . Validate findings with molecular dynamics simulations to model peptide-lipid interactions.

Q. How should researchers address batch-dependent variability in Plipastatin B1 bioactivity?

- Pre-experiment QC : Request HPLC purity >95% and MS confirmation of molecular identity.

- Normalization : Adjust concentrations based on peptide content (not total mass) to account for salt/water variability .

- Positive controls : Include a reference batch in all assays to calibrate activity thresholds.

- Metadata documentation : Track storage conditions (temperature, lyophilization cycles) that may degrade stability.

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response data in Plipastatin B1 studies?

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).

- Error propagation : Report 95% confidence intervals for IC₅₀ values.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .

Q. How to design a genetic study linking ppsB mutations to phenotypic changes in B. subtilis?

- Mutant library construction : Use CRISPR-Cas9 or transposon mutagenesis to generate ppsB variants.

- Phenotypic screening : Assess growth kinetics (OD₆₀₀ measurements) under copper stress and antimicrobial activity (zone-of-inhibition assays).

- Complementation assays : Reintroduce wild-type ppsB via plasmid to confirm causality .

Data Presentation and Reproducibility

Q. What are the reporting standards for Plipastatin B1 research in peer-reviewed journals?

- Experimental details : Document fermentation conditions (media, temperature), purification steps (HPLC gradients), and QC metrics (purity, yield).

- Structural data : Deposit NMR/MS spectra in public repositories (e.g., GNPS, MetaboLights).

- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry, including explicit synthesis protocols and raw data availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.